

Application Notes: (-)-Ampelopsin A as a Potential Autophagy Inducer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Ampelopsin A

Cat. No.: B1654844

[Get Quote](#)

Introduction

(-)-Ampelopsin A, also known as Dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in the plant Ampelopsis grossedentata.^{[1][2][3]} It is recognized for a wide range of pharmacological activities, including anti-inflammatory, anti-oxidative, and anti-cancer functions.^[3] Emerging research has highlighted its role as a potent inducer of autophagy, a cellular catabolic process essential for degrading and recycling damaged organelles and misfolded proteins to maintain cellular homeostasis.^{[1][4][5]} The dysregulation of autophagy is implicated in numerous diseases, including cancer and neurodegenerative disorders, making its modulation a promising therapeutic strategy.^[6] (-)-Ampelopsin A has been shown to induce autophagy in various models, including breast cancer, head and neck squamous cell carcinoma, and models of neurodegeneration and liver fibrosis.^{[1][3][4][5]}

Mechanism of Action

(-)-Ampelopsin A induces autophagy primarily through the modulation of the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism.^{[2][7]} Autophagy is negatively controlled by mTOR; thus, its inhibition is a key step in autophagy initiation.^[1] Research has elucidated two principal pathways through which (-)-Ampelopsin A achieves this:

- ER Stress-Mediated Inhibition of the Akt/mTOR Pathway: In models of breast cancer, (-)-Ampelopsin A induces endoplasmic reticulum (ER) stress.^{[1][2]} This stress response leads to the suppression of the Akt/mTOR signaling cascade. The inhibition of mTOR relieves its

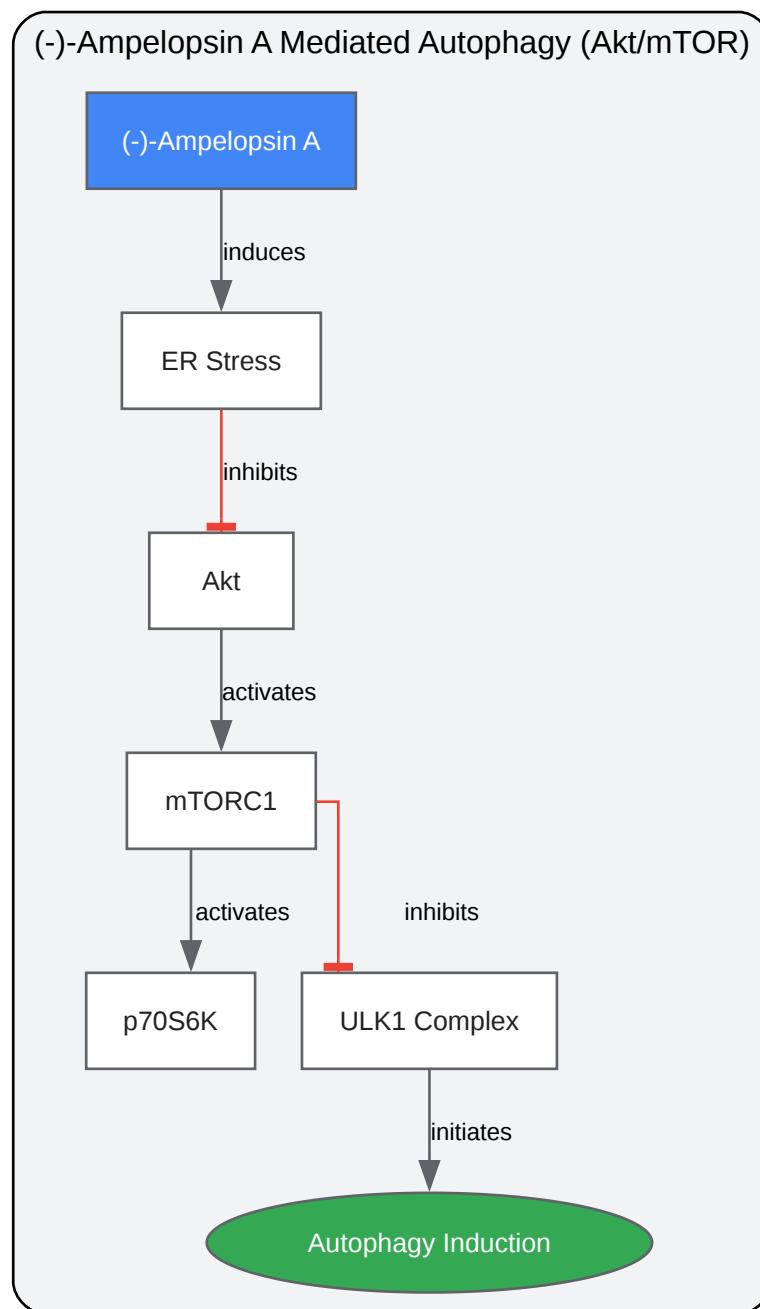
suppression of the ULK1 complex, a critical initiator of autophagosome formation, thereby activating the autophagic process.[1][2][7]

- miR-34a-Mediated Regulation of the SIRT1/mTOR Pathway: In a rat model of D-gal-induced brain aging, (-)-Ampelopsin A was found to suppress the expression of microRNA-34a (miR-34a).[3] Downregulation of miR-34a leads to the upregulation of its target, Sirtuin 1 (SIRT1). Activated SIRT1, in turn, inhibits the mTOR signaling pathway, resulting in the induction of autophagy and providing a neuroprotective effect.[3]

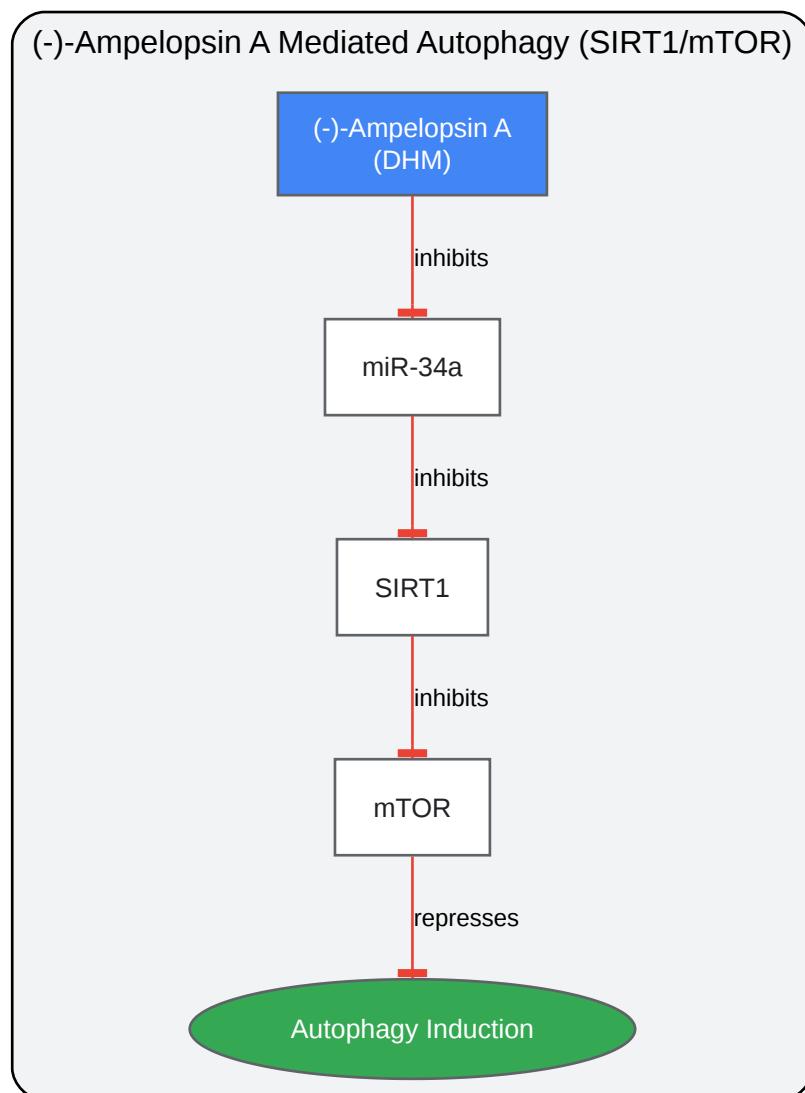
In some cancer contexts, the autophagy induced by (-)-Ampelopsin A appears to be a pro-survival mechanism, where inhibiting this process can enhance apoptosis, suggesting a potential for combination therapies.[1][4]

Quantitative Data Summary

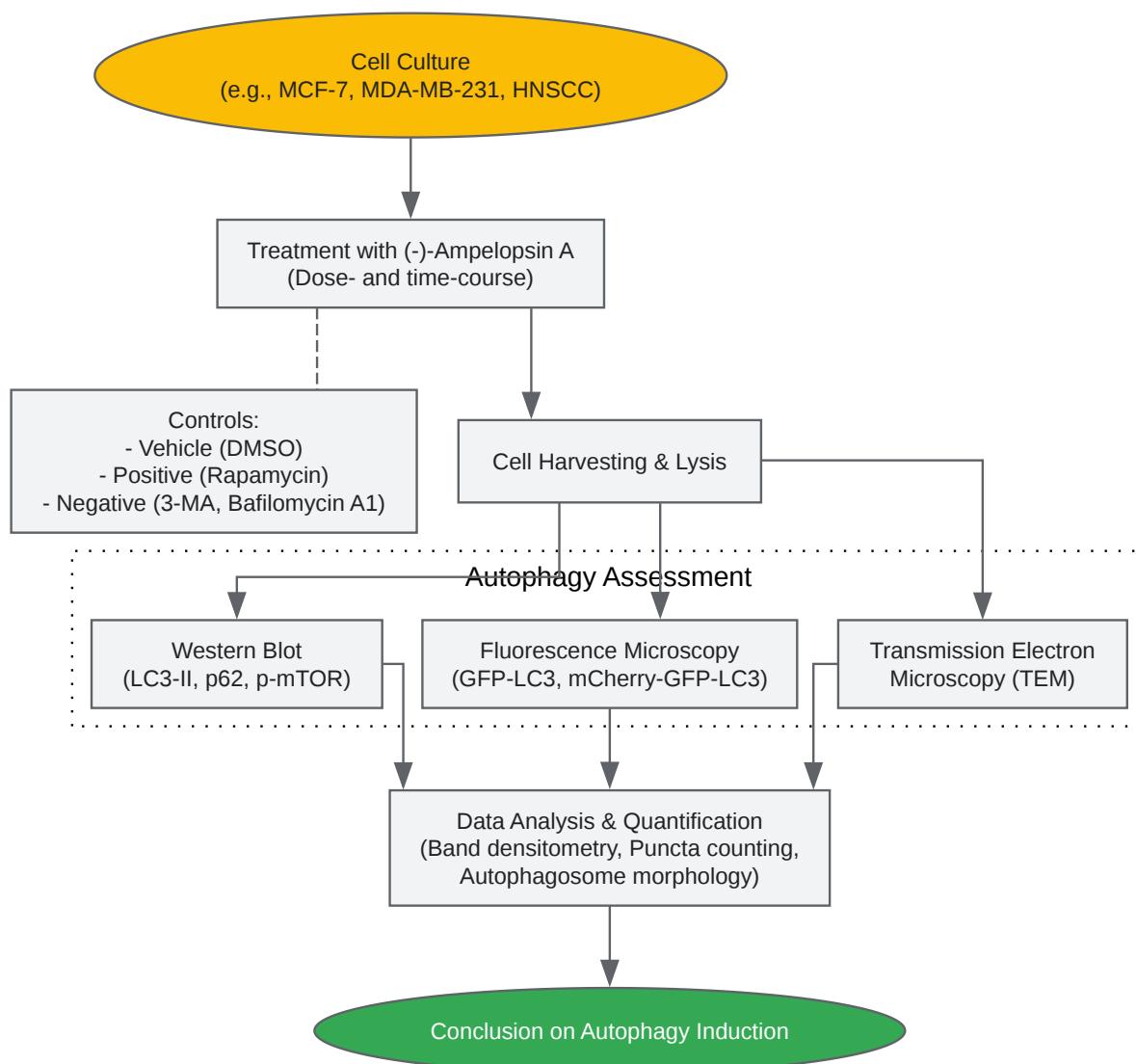
The following table summarizes the observed effects of (-)-Ampelopsin A on autophagy markers across different experimental models.


Cell Line / Model	Concentration of (-)-Ampelopsin A	Assay Used	Key Finding	Reference(s)
MCF-7 & MDA-MB-231 (Human Breast Cancer)	60 µM	TEM, Western Blot (LC3, p62), Fluorescence Microscopy (GFP-LC3)	Increased formation of double-membraned autophagosomes. Time-dependent increase in LC3-II/LC3-I ratio and decrease in p62 levels. Increased number of GFP-LC3 puncta per cell.	[1][2]
HNSCC (Head and Neck Squamous Cell Carcinoma)	Not Specified	Western Blot (LC3)	Induced conversion of LC3-I to LC3-II, indicating autophagosome formation.	[4]
H4 (Human Neuroglioma)	10 µM & 50 µM	Western Blot (LAMP-1, LAMP-2A), Immunofluorescence	Increased levels of lysosomal markers LAMP-1 and LAMP-2A, suggesting enhanced chaperone-mediated autophagy. Reduced α-synuclein levels.	[8]

LX2 (Human Hepatic Stellate Cells)	Not Specified	Western Blot (LC3, p62), TEM	Significantly increased LC3-II protein levels and decreased p62 levels. Increased presence of autophagic vesicles observed via TEM.	[5]
HepG2 (Human Liver Cancer)	10 μ M	Western Blot (Beclin 1, ATG5, LC3-II)	Elevated levels of Beclin 1, ATG 5, and LC3-II, indicating autophagy induction.	[9]
D-gal-induced Aging Rat Model (Hippocampus)	Not Specified	Western Blot	Rescued impaired autophagy by up-regulating SIRT1 and down-regulating the mTOR pathway.	[3]



Signaling Pathways and Experimental Workflow Diagrams


[Click to download full resolution via product page](#)

Caption: ER Stress-mediated inhibition of the Akt/mTOR pathway by (-)-Ampelopsin A.

[Click to download full resolution via product page](#)

Caption: Regulation of the SIRT1/mTOR pathway by (-)-Ampelopsin A via miR-34a.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for studying (-)-Ampelopsin A-induced autophagy.

Experimental Protocols

Protocol 1: Assessment of Autophagic Flux by Western Blot (LC3 and p62 Turnover)

This protocol is used to quantify the levels of key autophagy marker proteins. The conversion of LC3-I to LC3-II and the degradation of p62 are hallmarks of autophagy.[10][11]

Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels (15% for LC3, 10% for p62 and other proteins)[11][12]
- PVDF or nitrocellulose membranes
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-LC3, anti-p62, anti- β -actin (or GAPDH)
- HRP-conjugated secondary antibody
- ECL substrate

Procedure:

- Cell Culture and Treatment: Plate cells to reach 70-80% confluence. Treat cells with desired concentrations of (-)-Ampelopsin A for various time points. For autophagic flux analysis, co-treat a set of cells with a lysosomal inhibitor like Bafilomycin A1 (5 nM) or Chloroquine (50 μ M) for the final 2-4 hours of the Ampelopsin A treatment.[1][13]
- Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 μ L of ice-cold RIPA buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.[12]
- Lysate Preparation: Incubate on ice for 30 minutes with vortexing. Centrifuge at 14,000 $\times g$ for 15 minutes at 4°C. Collect the supernatant.[11]
- Protein Quantification: Determine the protein concentration using a BCA assay.[11]
- Sample Preparation: Normalize protein amounts (20-40 μ g per sample). Add Laemmli buffer and boil at 95°C for 5-10 minutes.[11]

- SDS-PAGE and Transfer: Load samples onto the appropriate percentage polyacrylamide gel. Run electrophoresis and then transfer the separated proteins to a PVDF membrane.[11][13]
- Immunoblotting:
 - Block the membrane in blocking buffer for 1 hour at room temperature.[12]
 - Incubate with primary antibodies (e.g., anti-LC3 1:1000, anti-p62 1:1000) overnight at 4°C. [12][14]
 - Wash the membrane 3 times with TBST.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
 - Wash the membrane 3 times with TBST.
- Detection: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensity using software like ImageJ, normalizing to the loading control.[11] An accumulation of LC3-II in the presence of a lysosomal inhibitor compared to its absence indicates increased autophagic flux.[1]

Protocol 2: Visualization of Autophagosomes by GFP-LC3 Puncta Formation

This method allows for the direct visualization and quantification of autophagosomes within cells.[10][15]

Materials:

- Cells stably or transiently transfected with a GFP-LC3 plasmid
- Glass coverslips or imaging-grade plates
- Paraformaldehyde (PFA) 4% in PBS
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Mounting medium with DAPI

- Fluorescence or confocal microscope

Procedure:

- Cell Seeding and Transfection: Seed cells on glass coverslips. If not using a stable cell line, transfect cells with the GFP-LC3 plasmid according to the manufacturer's protocol and allow for expression (typically 24 hours).
- Treatment: Treat cells with (-)-Ampelopsin A as described in Protocol 1.
- Fixation: Wash cells with PBS. Fix with 4% PFA for 15 minutes at room temperature.
- Permeabilization: Wash cells with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes.
- Mounting: Wash cells with PBS. Mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.
- Imaging and Analysis:
 - Acquire images using a fluorescence or confocal microscope.[16]
 - Under basal conditions, GFP-LC3 shows a diffuse cytoplasmic signal. Upon autophagy induction, GFP-LC3 is recruited to autophagosomes, appearing as distinct green dots (puncta).[10]
 - Quantify the number of GFP-LC3 puncta per cell in at least 50-100 cells per condition. An increase in the average number of puncta per cell indicates the accumulation of autophagosomes.[1]

Protocol 3: Monitoring Autophagic Flux with Tandem mCherry-GFP-LC3

This advanced assay distinguishes between autophagosomes (neutral pH) and autolysosomes (acidic pH), providing a more accurate measure of autophagic flux.[10][17][18]

Principle: The mCherry-GFP-LC3 reporter fluoresces both green and red (appearing yellow) in the neutral environment of the cytoplasm and autophagosomes. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce,

resulting in red-only puncta. An increase in red puncta relative to yellow puncta indicates efficient autophagic flux.[17][18]

Procedure:

- Cell Line Generation: Generate a stable cell line expressing the mCherry-GFP-LC3 construct or perform transient transfection as in Protocol 2.
- Cell Seeding and Treatment: Seed cells in imaging-grade dishes and treat with (-)-Ampelopsin A.
- Live-Cell Imaging or Fixation:
 - Live-Cell Imaging: Image the cells directly using a confocal microscope equipped with an environmental chamber (37°C, 5% CO2).
 - Fixed-Cell Imaging: Fix the cells with 4% PFA as described in Protocol 2 (note: some protocols advise against permeabilization to preserve lysosomal integrity).
- Image Acquisition: Capture images in both the green (GFP) and red (mCherry) channels.
- Analysis:
 - Count the number of yellow (mCherry+/GFP+, autophagosomes) and red (mCherry+/GFP-, autolysosomes) puncta per cell.
 - An increase in the total number of puncta indicates autophagy induction.
 - An increase in the ratio of red puncta to yellow puncta signifies an increase in autophagic flux.[18]
 - This analysis can also be adapted for high-throughput quantification using flow cytometry. [19][20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ampelopsin-induced autophagy protects breast cancer cells from apoptosis through Akt-mTOR pathway via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ampelopsin-induced autophagy protects breast cancer cells from apoptosis through Akt-mTOR pathway via endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ampelopsin attenuates brain aging of D-gal-induced rats through miR-34a-mediated SIRT1/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydromyricetin promotes autophagy and apoptosis through ROS-STAT3 signaling in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydromyricetin ameliorates liver fibrosis via inhibition of hepatic stellate cells by inducing autophagy and natural killer cell-mediated killing effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Dihydromyricetin and Salvianolic acid B inhibit alpha-synuclein aggregation and enhance chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydromyricetin ameliorates hepatic steatosis and insulin resistance via AMPK/PGC-1 α and PPAR α -mediated autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. proteolysis.jp [proteolysis.jp]
- 17. benchchem.com [benchchem.com]
- 18. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]

- 20. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: (-)-Ampelopsin A as a Potential Autophagy Inducer]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1654844#ampelopsin-a-as-a-potential-autophagy-inducer-in-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com